Bromotriethylsilane vs. Chlorotriethylsilane: Leaving Group Reactivity Advantage
Bromotriethylsilane exhibits significantly enhanced reactivity in nucleophilic substitution reactions compared to chlorotriethylsilane, a difference attributable to the superior leaving group ability of the bromide ion relative to the chloride ion. This principle is well-established in organic chemistry: bromide is a weaker conjugate base than chloride (pKa HBr ≈ -9 vs. HCl ≈ -7), resulting in more facile heterolytic bond cleavage and accelerated silylation kinetics [1]. As a class-level inference, bromotriethylsilane can be expected to react faster and under milder conditions than chlorotriethylsilane when introducing the TES protecting group to alcohols, amines, or thiols .
| Evidence Dimension | Leaving group ability (based on conjugate acid pKa) |
|---|---|
| Target Compound Data | Bromide leaving group; conjugate acid HBr pKa ≈ -9 |
| Comparator Or Baseline | Chloride leaving group; conjugate acid HCl pKa ≈ -7 |
| Quantified Difference | Bromide is a demonstrably better leaving group than chloride, with the relative reactivity order for halides in substitution reactions established as I > Br > Cl > F [1]. |
| Conditions | General nucleophilic substitution context; applies to silylation of alcohols, amines, thiols under standard conditions. |
Why This Matters
This class-level inference indicates that procurement of bromotriethylsilane over chlorotriethylsilane is justified when faster reaction kinetics and milder conditions are required, which can directly translate to reduced reaction time and energy input.
- [1] JOVE Science Education. Leaving Groups: Relative Leaving Group Ability of Halides. View Source
